(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
CAS No.: 55111-33-6
Cat. No.: VC4452748
Molecular Formula: C14H14FNO
Molecular Weight: 231.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55111-33-6 |
|---|---|
| Molecular Formula | C14H14FNO |
| Molecular Weight | 231.27 |
| IUPAC Name | (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
| Standard InChI | InChI=1S/C14H14FNO/c15-12-4-2-1-3-11(12)9-13-14(17)10-5-7-16(13)8-6-10/h1-4,9-10H,5-8H2/b13-9- |
| Standard InChI Key | HGDJWXJVDOMZAH-LCYFTJDESA-N |
| SMILES | C1CN2CCC1C(=O)C2=CC3=CC=CC=C3F |
Introduction
(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one is a complex organic compound featuring a bicyclic structure with a nitrogen atom, which is significant for its reactivity and potential biological interactions. This compound is of interest in various chemical and pharmaceutical applications due to its unique molecular structure.
Synthesis Overview:
-
Synthesis typically involves multi-step organic reactions, including the formation of bicyclic structures and the incorporation of difluoro-substituted aromatic systems.
-
Critical parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yields and purity during synthesis.
Potential Applications:
-
Pharmaceutical Research: The compound's unique structure may be exploited in drug design, particularly for targeting specific biological pathways.
-
Chemical Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, leveraging its reactive functional groups.
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the molecular structure and identifying functional groups present within the compound.
Spectroscopic Data:
| Technique | Purpose |
|---|---|
| NMR | Structural confirmation and functional group identification |
| MS | Molecular weight determination and structural verification |
Comparison with Related Compounds
Comparing (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one with other azabicyclic compounds highlights its unique properties:
This comparison underscores the impact of substituents on molecular properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume